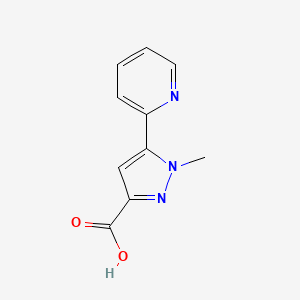![molecular formula C20H18N2O4 B6517832 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902880-19-7](/img/structure/B6517832.png)
2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, also known as DMPC, is a synthetic compound that has been studied for its potential applications in medicine and scientific research. DMPC is a member of the chromenopyrimidine family, which is a heterocyclic compound composed of two fused aromatic rings and a pyrimidine ring. It is a white solid at room temperature, and has a molecular weight of 276.37 g/mol.
Scientific Research Applications
2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been studied for its potential applications in scientific research, particularly in the fields of enzymology and biochemistry. For example, it has been used as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and toxins. Additionally, 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been used to study the structure and function of membrane proteins, as well as to study the interactions between proteins and lipids.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is not fully understood, though it is believed to interact with proteins and lipids in a variety of ways. For example, it has been shown to interact with proteins through hydrogen bonds, van der Waals forces, and hydrophobic interactions. Additionally, 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been shown to interact with lipids through van der Waals forces, electrostatic interactions, and hydrogen bonding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one are not yet fully understood. However, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of various drugs and toxins. Additionally, 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been shown to interact with proteins and lipids in a variety of ways, which could potentially lead to changes in the structure and function of proteins and lipids.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in laboratory experiments is its ability to interact with proteins and lipids in a variety of ways. This allows researchers to study the structure and function of membrane proteins, as well as the interactions between proteins and lipids. Additionally, 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been shown to inhibit the enzyme cytochrome P450, which could be useful for studying the metabolism of drugs and toxins.
However, there are some limitations to using 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in laboratory experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its effects on proteins and lipids are not yet fully understood, so it may not be suitable for certain types of experiments.
Future Directions
There are a number of potential future directions for research on 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. For example, further research could be done to better understand the biochemical and physiological effects of 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, as well as its effects on proteins and lipids. Additionally, further research could be done to explore the potential applications of 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in drug metabolism, as well as its potential use in drug development. Finally, further research could be done to explore the potential therapeutic applications of 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, such as its use as an anti-inflammatory agent.
Synthesis Methods
The synthesis of 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is achieved through a multi-step process. The first step involves the condensation of 2,4-dimethoxyphenylacetic acid and 2-hydroxy-3-methyl-4-piperidone in the presence of a base such as sodium hydroxide. This reaction yields a 2-chloro-4-methoxy-3-methyl-5-pyrimidinone, which is then treated with a reducing agent such as sodium borohydride to form the final product, 2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one.
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-11-4-7-16-12(8-11)9-15-19(23)21-18(22-20(15)26-16)14-6-5-13(24-2)10-17(14)25-3/h4-8,10H,9H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSDVNZUQPFEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)
![2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6517755.png)


![7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517776.png)
![7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517777.png)
![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517783.png)
![7-bromo-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517796.png)
![9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517800.png)
![2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517803.png)
![9-ethoxy-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517810.png)
![2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517818.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517833.png)
![7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517866.png)